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molecular formula C9H14N2O2 B8559650 1H-imidazol-1-ylmethyl pivalate

1H-imidazol-1-ylmethyl pivalate

Cat. No. B8559650
M. Wt: 182.22 g/mol
InChI Key: HWZXXRLWTPCFKC-UHFFFAOYSA-N
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Patent
US04381307

Procedure details

To 1.95 g (0.013 mole) of pivaloyloxymethyl chloride, dissolved in 20 ml of dichloromethane, were added 1.76 g (0.026 mole) of imidazole. The reaction mixture was refluxed for 32 hours, then was cooled and filtered. The filtrate was concentrated in vacuo to give an oil which was triturated with 100 mL of ether. The ether was decanted and concentrated in vacuo to give 1.30 g (55% yield) of the desired ester: IR (neat) 1720 cm-1 (s) (C=O); NMR (CDCl3) δ 7.7 (s, 1, N=CH--N), 7.07 (s, 2, N--CH=CH--N), 5.9 (s, 2, N--CH2 --O2C), and 1.17 (s, 9, (CH3)3C).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8]Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1>ClCCl>[N:10]1([CH2:8][O:7][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])[CH:14]=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 32 hours
Duration
32 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was triturated with 100 mL of ether
CUSTOM
Type
CUSTOM
Details
The ether was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)COC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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